MGS0028
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Overview
Description
MGS0028 is a synthetic organic compound known for its selective agonist activity on metabotropic glutamate 2/3 receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in modulating neurotransmission in the central nervous system. This compound has shown potential in reversing abnormal behaviors in animal models, making it a valuable compound for research in psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MGS0028 involves the construction of a highly substituted bicyclo[3.1.0]hexane core structure. Several methods have been employed, including addition and elimination reactions, carbene insertion, and SN2 type cyclization. One notable approach is the application of Trost’s asymmetric allylic alkylation (AAA) for the construction of the ring system .
Industrial Production Methods
Industrial production of this compound typically follows the optimized synthetic routes developed in laboratory settings. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
MGS0028 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
MGS0028 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of metabotropic glutamate receptors.
Biology: Investigated for its role in modulating neurotransmission and its effects on animal behavior.
Medicine: Explored as a potential therapeutic agent for psychiatric disorders such as schizophrenia and anxiety.
Industry: Utilized in the development of new drugs targeting metabotropic glutamate receptors
Mechanism of Action
MGS0028 exerts its effects by selectively activating metabotropic glutamate 2/3 receptors. These receptors are involved in the regulation of neurotransmitter release and synaptic plasticity. Activation of these receptors by this compound leads to a decrease in the release of excitatory neurotransmitters, thereby modulating neuronal activity. The compound’s effects are mediated through the G-protein signaling pathway, which ultimately influences various downstream targets and pathways .
Comparison with Similar Compounds
Similar Compounds
LY354740: Another selective agonist for group II metabotropic glutamate receptors, known for its oral efficacy and potential therapeutic applications.
MGS0008: A fluorinated derivative with enhanced selectivity and oral activity compared to LY354740.
Uniqueness of this compound
This compound stands out due to its exceptionally potent agonist activity for metabotropic glutamate 2/3 receptors. It has demonstrated strong inhibitory effects on behaviors induced by phencyclidine in animal models, making it a valuable tool for studying psychiatric disorders and developing new therapeutic agents .
Properties
CAS No. |
321963-33-1 |
---|---|
Molecular Formula |
C8H8FNO5 |
Molecular Weight |
217.15 g/mol |
IUPAC Name |
(1R,2S,5S,6S)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H8FNO5/c9-8(6(14)15)3-2(11)1-7(10,4(3)8)5(12)13/h3-4H,1,10H2,(H,12,13)(H,14,15)/t3-,4-,7+,8-/m1/s1 |
InChI Key |
KFAGJPNFERWZJA-JKBXLQNXSA-N |
Isomeric SMILES |
C1C(=O)[C@@H]2[C@H]([C@@]1(C(=O)O)N)[C@]2(C(=O)O)F |
SMILES |
C1C(=O)C2C(C1(C(=O)O)N)C2(C(=O)O)F |
Canonical SMILES |
C1C(=O)C2C(C1(C(=O)O)N)C2(C(=O)O)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-amino-6-fluoro-4-oxobicyclo(3.1.0)hexane-2,6-dicarboxylic acid MGS 0028 MGS-0028 MGS0028 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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